molecular formula C13H14F3NO3 B11806353 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B11806353
M. Wt: 289.25 g/mol
InChI Key: WWDWDCKQQRBAAT-UHFFFAOYSA-N
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Description

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with a unique structure that includes a morpholine ring and a trifluoromethyl group attached to a phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H14F3N1O3
Molecular Weight : 305.25 g/mol
IUPAC Name : 2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid
Canonical SMILES : C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O

The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Chemistry

In the field of chemistry, 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Pharmaceuticals : The compound is employed in the development of new drug candidates due to its ability to modulate biological activity.
  • Agrochemicals : It is also studied for potential applications in the development of herbicides and pesticides.

Biology

The biological activity of this compound is under extensive investigation, particularly for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens. For instance, studies have shown effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
Similar Compound A16Escherichia coli
Similar Compound B32Pseudomonas aeruginosa
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25
  • Anti-inflammatory Effects : In vivo models have demonstrated significant reductions in inflammation, as shown in the following table measuring paw edema reduction over time:
Time Point (h)Edema Reduction (%)
130
350
670

Medicine

In medical research, the compound is being explored as a potential drug candidate for various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors involved in disease progression.

Case Studies

  • Antimycobacterial Activity Study : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Although promising in vitro results were observed, in vivo tests indicated limited efficacy compared to standard treatments like rifampin and ethambutol .
  • Cancer Cell Line Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited several cancer cell lines, leading to further exploration of its mechanisms and potential modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-Methyl-4-(trifluoromethyl)phenylthiazole
  • 2-(Trifluoromethyl)phenylpyrrole

Uniqueness

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to its combination of a morpholine ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound notable for its unique chemical structure, which includes a morpholine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with various biological targets.

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 289.25 g/mol
  • Structure : Contains a morpholine ring, a trifluoromethyl group, and an acetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to its lipophilicity. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. Research is ongoing to elucidate the precise molecular pathways involved in its action.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance its efficacy against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)Selectivity Index
HepG2105
MCF-7153
A549204

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against multidrug-resistant strains of bacteria. The compound was found to inhibit bacterial growth significantly in vitro, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In a comparative study on various anticancer agents, this compound was assessed for its cytotoxicity against HepG2 liver cancer cells. Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic option for liver cancer treatment.

Ongoing Research and Future Directions

Research is actively ongoing to explore the full therapeutic potential of this compound. Investigations are focusing on:

  • Elucidating the specific molecular targets and pathways involved in its biological activity.
  • Developing analogs with enhanced efficacy and reduced toxicity.
  • Conducting in vivo studies to assess pharmacokinetics and therapeutic viability.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-4-2-1-3-9(10)11(12(18)19)17-5-7-20-8-6-17/h1-4,11H,5-8H2,(H,18,19)

InChI Key

WWDWDCKQQRBAAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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